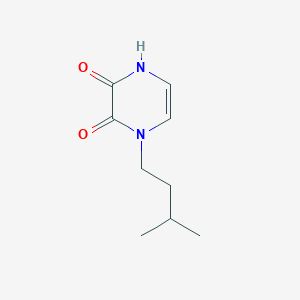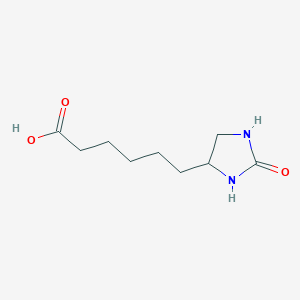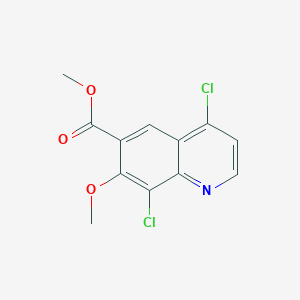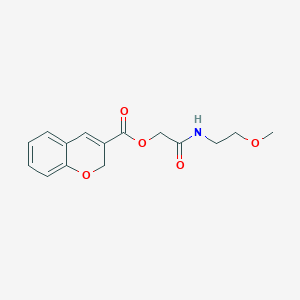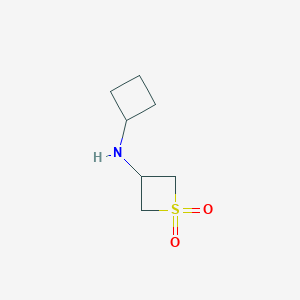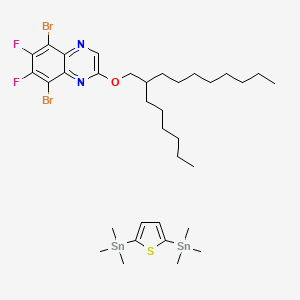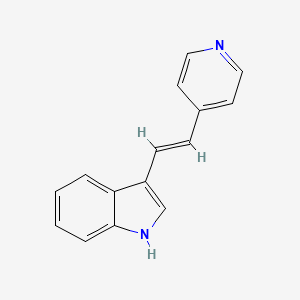
3-(2-(4-Pyridinyl)ethenyl)-1h-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Pyridin-4-yl)vinyl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine moiety connected via a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-4-yl)vinyl)-1H-indole typically involves the condensation of 4-vinylpyridine with indole under specific reaction conditions. One common method is the use of a base-catalyzed reaction where the vinyl group of 4-vinylpyridine reacts with the indole nucleus. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of 3-(2-(Pyridin-4-yl)vinyl)-1H-indole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(2-(Pyridin-4-yl)vinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the vinyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the pyridine or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce 3-(2-(pyridin-4-yl)ethyl)-1H-indole.
科学研究应用
3-(2-(Pyridin-4-yl)vinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-(Pyridin-4-yl)vinyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
- 2-(2-Pyridin-4-yl-vinyl)-1H-benzimidazole
- 4-[2-(Pyridin-4-yl)vinyl]benzaldehyde
- 4-[2-(Pyridin-4-yl)vinyl]benzonitrile
Uniqueness
3-(2-(Pyridin-4-yl)vinyl)-1H-indole is unique due to the presence of both indole and pyridine moieties, which confer distinct electronic and steric properties
属性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
3-[(E)-2-pyridin-4-ylethenyl]-1H-indole |
InChI |
InChI=1S/C15H12N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-11,17H/b6-5+ |
InChI 键 |
GWFLOYNQTNXGOJ-AATRIKPKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)



